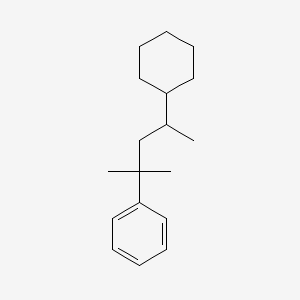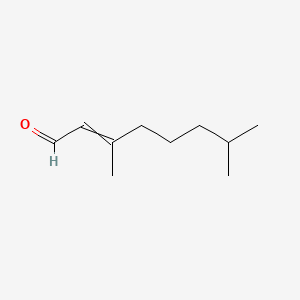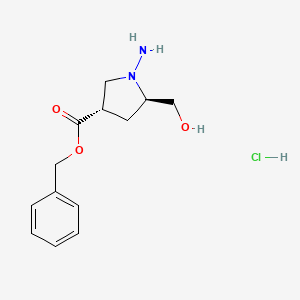![molecular formula C10H16N2 B13939937 3-[(Dimethylamino)methyl]-4-methylaniline CAS No. 792187-36-1](/img/structure/B13939937.png)
3-[(Dimethylamino)methyl]-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Dimethylamino)methyl]-4-methylaniline is an organic compound with the molecular formula C10H16N2 It is a derivative of aniline, where the amino group is substituted with a dimethylamino methyl group and a methyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-4-methylaniline typically involves the reaction of 4-methylaniline with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dimethylamino methyl group. The general reaction scheme is as follows: [ \text{4-Methylaniline} + \text{Formaldehyde} + \text{Dimethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Dimethylamino)methyl]-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
3-[(Dimethylamino)methyl]-4-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(Dimethylamino)methyl]-4-methylaniline involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring allows for π-π interactions with other aromatic systems, enhancing its potential as a ligand in coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality.
N,N-Dimethylaniline: An aniline derivative with a dimethylamino group directly attached to the nitrogen atom.
N,N-Dimethyl-p-toluidine: Similar structure with a methyl group at the para position.
Uniqueness
3-[(Dimethylamino)methyl]-4-methylaniline is unique due to the presence of both a dimethylamino methyl group and a methyl group on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as enhanced nucleophilicity and specific reactivity patterns, making it valuable for various applications.
Propiedades
Número CAS |
792187-36-1 |
|---|---|
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
3-[(dimethylamino)methyl]-4-methylaniline |
InChI |
InChI=1S/C10H16N2/c1-8-4-5-10(11)6-9(8)7-12(2)3/h4-6H,7,11H2,1-3H3 |
Clave InChI |
QBULFXIEIOPAEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)
![4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine](/img/structure/B13939887.png)






![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)




